molecular formula C7H5Cl2N3O4 B1302805 Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate CAS No. 54368-61-5

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Cat. No.: B1302805
CAS No.: 54368-61-5
M. Wt: 266.04 g/mol
InChI Key: CXMOEGSGXAUCNZ-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is an organic compound with the molecular formula C7H5Cl2N3O4. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, a nitro group, and an ethyl ester group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate typically involves the nitration of 2,6-dichloropyrimidine-4-carboxylate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The resulting product is then esterified with ethanol to form the ethyl ester derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate can be compared with other similar compounds such as:

  • 2,4-Dichloro-5-nitropyrimidine
  • 2-Chloro-5-nitropyrimidine
  • 4,6-Dichloro-5-nitropyrimidine

Uniqueness:

Properties

IUPAC Name

ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOEGSGXAUCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375500
Record name ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54368-61-5
Record name ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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